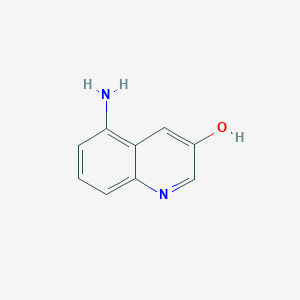

5-Aminoquinolin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Aminoquinolin-3-ol is a chemical compound with the molecular formula C9H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoquinolin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

5-Aminoquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-3-one derivatives.

Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-3-one derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-Aminoquinolin-3-ol can be categorized into several key areas:

Medicinal Chemistry

This compound has shown promising therapeutic potential in various medical applications:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against clinical isolates, indicating its potential as a novel antibacterial agent .

- Anticancer Properties : In vitro studies have revealed that this compound induces apoptosis in cancer cell lines with minimal toxicity to normal cells. Case studies have shown significant tumor growth inhibition in xenograft models, with rates reaching up to 60% at doses of 20 mg/kg.

- Antimalarial Effects : The compound is being investigated for its efficacy against malaria parasites, particularly in disrupting the metabolic processes essential for parasite survival .

Biological Research

The biological activities of this compound extend beyond antimicrobial and anticancer effects:

- Neuroprotective Effects : Recent studies indicate that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Research has shown that this compound can reduce inflammation markers in models of induced arthritis, highlighting its therapeutic potential in inflammatory conditions.

Material Science

In addition to its biological applications, this compound is utilized in material science:

- Optoelectronic Devices : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

Objective : Evaluate anticancer effects in breast cancer models.

Results : Significant induction of apoptosis was observed in cancer cells treated with this compound, while normal cells remained largely unaffected. This selective toxicity underscores its potential as a targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Objective : Assess effectiveness against multi-drug resistant bacterial strains.

Results : The compound demonstrated effective inhibition of growth in resistant strains, supporting its role as a candidate for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 5-Aminoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

5-Nitroquinoline: Used in the synthesis of various pharmaceuticals.

Chloroquine: A well-known antimalarial drug

Uniqueness

5-Aminoquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups at positions 5 and 3, respectively, make it a versatile intermediate for the synthesis of various functionalized quinoline derivatives .

Actividad Biológica

5-Aminoquinolin-3-ol is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that quinoline derivatives possess significant antibacterial and antifungal properties. For instance, modifications at specific positions on the quinoline structure can enhance antimicrobial efficacy against various pathogens .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as Bcl-2 and Bax .

- Anti-inflammatory Effects : Quinoline compounds are known for their anti-inflammatory properties, which may contribute to their therapeutic potential in treating chronic inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- NQO1 Enzyme Inhibition : The compound has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox reactions. This inhibition can lead to increased oxidative stress in cancer cells, promoting cell death .

- Radical Formation : The structure of this compound allows it to form radicals that can damage cellular components, contributing to its anticancer and antimicrobial activities .

Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and melanoma (SK-MEL-2). The findings revealed:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.59 | Induces apoptosis via NQO1 inhibition |

| Compound B | MDA-MB-231 | 0.75 | Upregulates pro-apoptotic proteins |

| Compound C | SK-MEL-2 | 1.52 | Causes mitochondrial dysfunction |

These results indicate that structural modifications significantly influence the potency of these compounds against different cancer types .

Antimicrobial Activity

Research on the antimicrobial properties of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics .

Propiedades

IUPAC Name |

5-aminoquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQIJJAGDBYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.